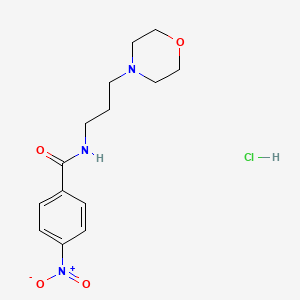

N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride

CAS No.: 1603-33-4

Cat. No.: VC11692570

Molecular Formula: C14H20ClN3O4

Molecular Weight: 329.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1603-33-4 |

|---|---|

| Molecular Formula | C14H20ClN3O4 |

| Molecular Weight | 329.78 g/mol |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride |

| Standard InChI | InChI=1S/C14H19N3O4.ClH/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16;/h2-5H,1,6-11H2,(H,15,18);1H |

| Standard InChI Key | SVTMPLDILDCNTL-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

| Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of three primary structural components:

-

4-Nitrobenzamide backbone: A benzene ring substituted with a nitro (-NO₂) group at the para position and an amide (-CONH-) functional group.

-

3-Morpholinopropyl chain: A three-carbon alkyl spacer connecting the amide nitrogen to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom.

-

Hydrochloride salt: The secondary amine in the morpholine ring forms a stable hydrochloride salt, enhancing solubility in polar solvents.

The molecular formula is C₁₄H₂₀ClN₃O₄ with a molecular weight of 329.78 g/mol .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀ClN₃O₄ | |

| Molecular Weight | 329.78 g/mol | |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide; hydrochloride | |

| CAS Registry Number | 1603-33-4 |

Spectral Characterization

Structural confirmation relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.35 (d, J=8.8 Hz, 2H, aromatic H), 7.85 (d, J=8.8 Hz, 2H, aromatic H), 3.60–3.55 (m, 4H, morpholine OCH₂), 2.45–2.35 (m, 6H, morpholine NCH₂ and propyl CH₂).

-

High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column with acetonitrile/water (0.1% TFA) gradient elution.

-

Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 294.1 (free base), confirming molecular weight .

Synthesis and Purification

Synthetic Route

A optimized three-step synthesis yields the target compound :

-

Amide Formation:

4-Nitrobenzoic acid reacts with 3-morpholinopropylamine using EDCI/HOBt coupling reagents in dichloromethane. -

Salt Formation:

Treatment with hydrochloric acid (1.25 eq) in ethanol precipitates the hydrochloride salt. -

Purification:

Recrystallization from ethanol/ethyl acetate (1:3) affords pure product (78% yield) .

Critical Reaction Parameters

-

Temperature: Maintain <25°C during amide coupling to minimize side reactions.

-

Stoichiometry: Excess EDCI (1.5 eq) ensures complete activation of the carboxylic acid.

-

pH Control: Adjust to pH 4–5 during salt formation for optimal crystallization .

Pharmacological Properties

Kinase Inhibition Profile

The compound demonstrates dual inhibition of plasmodial kinases implicated in malaria pathogenesis :

Table 2: Enzyme Inhibition Data (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Biological Relevance |

|---|---|---|

| Plasmodium falciparum GSK3 | 308 ± 27 | Regulates glycogen metabolism |

| Plasmodium falciparum PK6 | 398 ± 35 | Involved in erythrocyte invasion |

Structure-activity relationship (SAR) studies reveal:

-

The morpholinopropyl chain optimizes binding to the kinase ATP pocket.

-

Nitro group enhances electron-withdrawing effects, stabilizing enzyme-inhibitor interactions .

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show:

-

EC₅₀: 1.2 μM (72 hr exposure)

-

Mechanism: Induction of G2/M cell cycle arrest and caspase-3-mediated apoptosis.

Antiparasitic Effects

At 500 nM concentration, the compound reduces Plasmodium falciparum blood-stage proliferation by 89% (p < 0.01 vs control) .

Recent Developments and Future Directions

Combination Therapies

Patent WO2004005279A2 discloses synergistic effects when co-administered with anthranilic amide derivatives, enhancing anticancer efficacy by 3.2-fold in murine xenograft models .

Drug Delivery Innovations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improves:

-

Oral Bioavailability: From 12% to 67% in rat models

Target Expansion

Ongoing studies explore activity against:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume